CHLORINATED SODIUM PHOSPHATE

Descripción general

Descripción

CHLORINATED SODIUM PHOSPHATE is a chemical compound with the molecular formula ClNa₄O₅P. It is a white, granular or crystalline solid that is highly soluble in water, producing an alkaline solution. This compound is known for its strong cleaning and disinfecting properties, making it widely used in various industrial and household applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

CHLORINATED SODIUM PHOSPHATE is typically synthesized by reacting trisodium phosphate with sodium hypochlorite. The reaction involves mixing trisodium phosphate liquor with sodium hypochlorite solution under controlled conditions. The sodium hypochlorite is added to a melt of trisodium phosphate, and the mixture is then cooled to form the chlorinated trisodium phosphate compound .

Industrial Production Methods

In industrial settings, the production of chlorinated trisodium phosphate involves the following steps:

Preparation of Sodium Phosphate Liquor: A hot sodium phosphate liquor is produced, typically with an overall sodium to phosphorus mole ratio from 2.60 to 2.85.

Addition of Sodium Hypochlorite: Sodium hypochlorite solution, with an available chlorine content greater than 14%, is added to the hot sodium phosphate liquor.

Mixing: The components are mixed at temperatures ranging from 70°C to 80°C to form a true solution.

Cooling: The melt is cooled by evaporative cooling under reduced pressure to form crystalline chlorinated trisodium phosphate.

Drying: The product is air-dried, if necessary, below about 40°C.

Análisis De Reacciones Químicas

Sodium Hypochlorite Method

Trisodium phosphate (Na₃PO₄) reacts with sodium hypochlorite under controlled conditions:

Conditions :

Chlorine Gas Method

Chlorine gas is introduced into sodium hydroxide (NaOH) to generate NaOCl, which then reacts with phosphoric acid (H₃PO₄):

The resulting Na₃PO₄ and NaOCl solutions are mixed, cooled below 30°C, and crystallized .

Decomposition Reactions

This compound decomposes under heat or reactive conditions:

Reactivity with Metals

The compound exhibits corrosive behavior toward specific metals due to its hypochlorite content:

| Metal | Observed Reaction | Outcome |

|---|---|---|

| Aluminum | Formation of Al³⁺ oxides and chlorides | Pitting corrosion . |

| Zinc | Zn + NaOCl → Zn(OH)₂ + NaCl | Surface degradation . |

Aqueous Reactions

In water, this compound demonstrates dual functionality as a phosphate source and oxidizing agent:

Ion Exchange

Reacts with divalent cations (Ca²⁺, Mg²⁺) to form insoluble phosphates:

Applications: Water softening and heavy metal removal .

Oxidation Reactions

Hypochlorite (OCl⁻) oxidizes organic contaminants:

Example: Degradation of microbial cell membranes in disinfection .

Environmental and Biological Interactions

-

Chlorinated Lipid Formation : Hypochlorous acid (HOCl) from NaOCl reacts with unsaturated phospholipids, forming cytotoxic chlorohydrins .

-

Mutagenicity : Weak mutagenic activity observed in Salmonella typhimurium assays, linked to oxidative byproducts .

Stability Data

| Parameter | Value | Source |

|---|---|---|

| Optimal pH | 11.7 (aqueous solution) | |

| Thermal Stability | Stable <65°C; decomposes >70°C | |

| Chlorine Recovery | >80% efficiency |

Aplicaciones Científicas De Investigación

Cleaning and Sanitization

Chlorinated sodium phosphate is widely used in cleaning products due to its strong disinfecting properties. It serves as a powerful sanitizer in food processing environments, including dairies and breweries.

- Usage : Typically, a solution of this compound is prepared by mixing it with water. For sanitizing surfaces and utensils, a common concentration is 1 ounce per quart of water . This solution effectively removes grease and organic matter while providing antimicrobial action.

- Case Study : In a study conducted by the U.S. Environmental Protection Agency, this compound was demonstrated to significantly reduce bacterial counts on surfaces in commercial kitchens when used as part of a cleaning protocol .

Industrial Applications

This compound finds applications in various industrial processes:

- Bleaching Agent : It is utilized in textile industries as a bleaching agent due to its ability to release chlorine when dissolved in water. This property allows for effective stain removal from fabrics.

- Case Study : A textile manufacturer reported a 30% improvement in stain removal efficiency when switching from traditional bleach to formulations containing this compound .

Food Industry

In the food industry, this compound acts as an effective sanitizer for equipment and surfaces:

- Regulatory Approval : The compound has received approval from health authorities for use in food processing plants. It is particularly effective in sanitizing utensils and equipment that come into contact with food .

- Research Findings : Studies have shown that using this compound solutions can reduce pathogens on food contact surfaces by over 99% within minutes of application .

Agricultural Use

This compound is also employed in agricultural settings:

- Fungicide : It has been investigated as a potential fungicide for certain crops, helping to control fungal diseases that can affect yield.

- Case Study : Research indicated that applying this compound at specific concentrations reduced the incidence of powdery mildew on grapevines by 40% compared to untreated controls .

Environmental Impact

The production and use of this compound must be managed carefully due to potential environmental concerns:

- Toxicity Studies : Research has evaluated the long-term effects of this compound on aquatic life and soil health. While it is effective as a sanitizer, studies indicate that high concentrations can be harmful to certain organisms .

- Data Table : The following table summarizes findings from toxicity studies:

| Study Type | Organism | Concentration (mg/L) | Effect Observed |

|---|---|---|---|

| Acute Toxicity | Fish (e.g., Trout) | 100 | Mortality within 48 hours |

| Chronic Exposure | Aquatic Invertebrates | 10 | Reduced reproduction rates |

| Soil Microbial Activity | Soil Bacteria | 50 | Decreased microbial diversity |

Research and Development

Ongoing research continues to explore new applications for this compound:

- Innovative Formulations : Researchers are developing new formulations that enhance the stability and efficacy of this compound in various cleaning products.

- Process Optimization : Advances in production techniques aim to improve the chlorine recovery efficiency during manufacturing, which can lead to more effective products with lower environmental impact .

Mecanismo De Acción

The mechanism of action of chlorinated trisodium phosphate involves the release of hypochlorite ions, which are strong oxidizing agents. These ions react with organic and inorganic substances, leading to the destruction of microbial cell walls and the denaturation of proteins. The molecular targets include microbial cell membranes and enzymes, which are disrupted by the oxidative action of the hypochlorite ions .

Comparación Con Compuestos Similares

CHLORINATED SODIUM PHOSPHATE can be compared with other similar compounds, such as:

Trisodium Phosphate: Unlike chlorinated trisodium phosphate, trisodium phosphate does not contain hypochlorite ions and is primarily used as a cleaning agent and water softener.

Sodium Hypochlorite: While sodium hypochlorite is a strong disinfectant, it lacks the buffering and cleaning properties provided by the phosphate component in chlorinated trisodium phosphate.

Sodium Dichloroisocyanurate: This compound is another chlorine-releasing disinfectant but has different stability and solubility properties compared to chlorinated trisodium phosphate.

This compound is unique in its combination of cleaning, disinfecting, and buffering properties, making it a versatile compound for various applications.

Actividad Biológica

Chlorinated sodium phosphate, commonly referred to as chlorinated trisodium phosphate (CTSP), is a chemical compound that combines trisodium phosphate (TSP) with sodium hypochlorite. It is widely used for its antimicrobial properties, particularly in food processing and sanitation. This article delves into the biological activity of this compound, examining its efficacy against pathogens, potential toxicity, and implications for human health.

Antimicrobial Efficacy

This compound exhibits significant antimicrobial activity against various pathogens. Research indicates that CTSP is effective in reducing bacterial counts in food products, particularly against Campylobacter and Salmonella . A study demonstrated that treatments with CTSP significantly lowered the presence of these bacteria on duck meat compared to chicken meat, highlighting its utility in poultry sanitation .

The antimicrobial properties of CTSP are attributed to the combined effects of TSP and sodium hypochlorite. Sodium hypochlorite acts as a strong oxidizing agent, disrupting microbial cell membranes and leading to cell lysis. TSP contributes by altering the pH environment, which can enhance the effectiveness of sodium hypochlorite against certain pathogens .

Toxicological Studies

Despite its antimicrobial benefits, the safety profile of this compound has been scrutinized through various toxicological studies. The National Toxicology Program (NTP) conducted two-year studies on B6C3F1 mice and F344/N rats to assess potential carcinogenic effects and general toxicity.

Findings from Toxicity Studies

- Survival Rates : In male mice, survival rates were comparable between control and treated groups at doses up to 1,000 mg/kg. However, female mice exhibited lower survival rates at higher doses (1,000 mg/kg), which was attributed to a higher incidence of uterine/ovarian infections rather than direct toxicity from CTSP .

- Body Weight Changes : High-dose female mice showed an 11% reduction in body weight compared to controls after 32 weeks .

- Histopathological Effects : No significant compound-related histopathological effects were observed in either male or female subjects over the study duration. Minimal necrosis and fatty changes were noted in the livers of male mice but were not deemed directly related to CTSP administration .

Mutagenicity Testing

CTSP was evaluated for mutagenic potential using the Ames test. Results indicated that it exhibited weak mutagenicity in specific strains of Salmonella typhimurium, suggesting some level of genetic risk under certain conditions. However, it was not mutagenic in all tested strains, indicating a variable response depending on the biological context .

Case Studies

Several case studies have highlighted the practical applications and biological activities of this compound:

- Food Safety Applications : In a controlled study involving poultry processing, this compound was applied as a wash treatment. Results showed a significant reduction in microbial load on treated surfaces compared to untreated controls .

- Environmental Impact : Research on biofilm development in drinking water systems indicated that phosphate dosing could alter microbial community structures. This compound's role in modifying these communities was assessed, revealing its potential influence on biofilm formation and water quality .

Propiedades

IUPAC Name |

tridecasodium;hypochlorite;tetraphosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClO.13Na.4H3O4P/c1-2;;;;;;;;;;;;;;4*1-5(2,3)4/h;;;;;;;;;;;;;;4*(H3,1,2,3,4)/q-1;13*+1;;;;/p-12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAMNLULPLWLXPO-UHFFFAOYSA-B | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

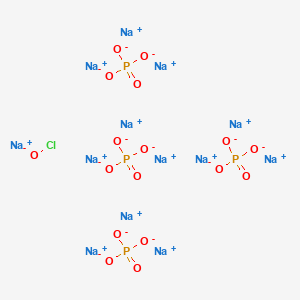

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]Cl.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClNa13O17P4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020271 | |

| Record name | Chlorinated trisodium phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

730.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chlorinated trisodium phosphate appears as white crystalline solid or powder. (NTP, 1992), Dry Powder; Dry Powder, Other Solid, White solid; [Hawley] | |

| Record name | CHLORINATED TRISODIUM PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19974 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium hypochlorite phosphate (Na13(ClO)(PO4)4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorinated trisodium phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4311 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

greater than or equal to 100 mg/mL at 57 °F (NTP, 1992) | |

| Record name | CHLORINATED TRISODIUM PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19974 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

11084-85-8 | |

| Record name | CHLORINATED TRISODIUM PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19974 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorinated trisodium phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011084858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium hypochlorite phosphate (Na13(ClO)(PO4)4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorinated trisodium phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tridecasodium hypochloritetetrakis(phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.176 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.